2-(4-Formylphenyl)-2-methylpropanenitrile
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(4-Formylphenyl)-2-methylpropanenitrile”, related compounds have been synthesized through various methods. For instance, a ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked COFs (QL-COFs) via Doebner reactions .
Scientific Research Applications
Radical-Mediated Degradation Studies : 2,2'-Azobis(2-methylpropanenitrile) (AIBN), a related compound, is widely used in radical-mediated degradation studies of pharmaceutical compounds. A stable product formed during AIBN's decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, can be detected and used to monitor the formation of free radical species (Wells-Knecht & Dunn, 2019).
Antimicrobial Agent and Penicillin-Binding Protein Inhibition : Methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, a compound with a similar formylphenyl group, shows potential as an antimicrobial agent. It also may inhibit penicillin-binding protein, PBP-2X (Murugavel et al., 2016).
Hydrolysis of Carbonyl Compounds : The alkaline hydrolysis of 2-formylbenzonitrile, which shares a formylphenyl group with the compound of interest, has been studied to understand reaction mechanisms and intramolecular catalysis (Bowden et al., 1997).
Supramolecular Assembly and Noncovalent Interactions : Studies of 2- and 4-formylphenyl arylsulfonates, which are structurally related, provide insights into noncovalent interactions like hydrogen bonding and π-π interactions in supramolecular architectures (Andleeb et al., 2018).
Synthesis of PI3K/mTOR Inhibitors : 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a related compound, is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer treatment research (Lei et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-formylphenylboronic acid (4-fpba), have been reported to act as stabilizers and inhibitors for enzymes . They are also used as important intermediates in the preparation of agrochemical and pharmaceutical active ingredients .
Mode of Action
Based on the structural similarity to 4-fpba, it can be inferred that it might interact with its targets (possibly enzymes) and cause changes that lead to their inhibition
Biochemical Pathways
For instance, 4-FPBA is used in Suzuki couplings, which are important in the synthesis of various pharmacologically active compounds .
Result of Action
Based on the known effects of structurally similar compounds, it can be inferred that it might have potential inhibitory effects on certain enzymes .
Properties
IUPAC Name |
2-(4-formylphenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-11(2,8-12)10-5-3-9(7-13)4-6-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFSWHAXPWPHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146695-65-9 | |
Record name | 2-(4-formylphenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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